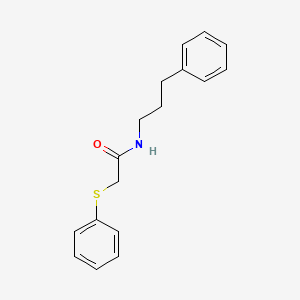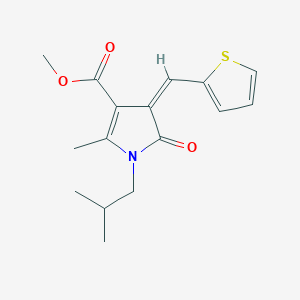![molecular formula C14H20N2S B4847869 N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4847869.png)
N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea
Descripción general
Descripción
N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea, also known as CPET, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPET is a thiourea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various applications.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea is not yet fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has been shown to have a number of biochemical and physiological effects. Studies have shown that N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea can reduce inflammation and oxidative stress in the body. N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes and obesity. Additionally, N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea in lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea in lab experiments is its potential toxicity. Studies have shown that high doses of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea can be toxic to cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea. One area of research is the development of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea in the treatment of various diseases, such as cancer, diabetes, and obesity. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea and its potential side effects.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea is in the field of cancer research. Studies have shown that N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has anti-cancer properties and can induce apoptosis in cancer cells. N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has also been studied for its potential use in the treatment of diabetes and obesity. Additionally, N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-9-4-7-13(10(2)8-9)11(3)15-14(17)16-12-5-6-12/h4,7-8,11-12H,5-6H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCSQPCAVUSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=S)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)


![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![N-[2-(aminocarbonyl)phenyl]-7-chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4847817.png)
![N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4847824.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
![4-[({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4847840.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847854.png)


![N-1-adamantyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847885.png)
![methyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4847890.png)